molecular formula C10H11NO2 B8021022 Methyl 2-aminocinnamate

Methyl 2-aminocinnamate

Cat. No. B8021022
M. Wt: 177.20 g/mol
InChI Key: TUQBDQPPBVABFN-UHFFFAOYSA-N
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Description

Methyl 2-aminocinnamate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-aminocinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-aminocinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Methyl 2-aminocinnamate has been used in the inhibition of epidermal growth factor-induced DNA synthesis through tyrosine kinase inhibition. It was found to inhibit epidermal growth factor receptor-associated tyrosine kinase in vitro and delay S-phase induction in quiescent normal rat kidney cells (Umezawa et al., 1990).

  • It has been involved in the synthesis of 2-amino-3-phenylnorbornane-2-carboxylic acids through Diels-Alder reactions, which are key steps in the synthesis of this compound (Avenoza et al., 1989).

  • Methyl 2-aminocinnamate derivatives have been studied for their bioavailability and metabolism, particularly in the context of hydroxycinnamic acids, which are antioxidant phenolic compounds. These studies help in understanding the bioavailability of such compounds in human diets (Kern et al., 2003).

  • It has been utilized in the synthesis of 2-Amino-3,1-benzothiazines, which are known for their biological applications. The synthesis was catalyzed by cationic ytterbium complex and provided these compounds in high yields and chemoselectivity (Feng et al., 2017).

  • The compound has also been analyzed for its effects on inflammatory responses. For example, Methyl p-hydroxycinnamate was studied for its anti-inflammatory mechanism in lipopolysaccharide-stimulated RAW 264.7 macrophage cells (Vo et al., 2014).

  • Methyl 3,4,5-trimethoxycinnamate (MTC) has been evaluated for its anti-inflammatory effects in macrophages, showing suppression of inflammation and enhancing glucose uptake in adipocytes (Olajide et al., 2020).

  • In another study, the tyrosine kinase inhibitors Genistein and Methyl 2,5-Dihydroxycinnamate were found to inhibit the release of arachidonic acid from human platelets stimulated by thrombin or collagen (Hargreaves et al., 1994).

properties

IUPAC Name

methyl 3-(2-aminophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQBDQPPBVABFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-aminocinnamate

Synthesis routes and methods

Procedure details

To a solution of methyl 2-nitrocinnamate (8) (11.03 g, 53.24 mmol) in ethyl acetate (200 ml) was added SnCl2.H2O (60.06 g, 266.19 mmol) at room temperature, and the resulting solution was stirred at 70° C. for 60 minutes. After the reaction was completed, the solution was allowed to cool to room temperature, basified with a saturated aqueous solution of sodium bicarbonate to weak basicity, and filtered with celite. The aqueous phase was extracted with ethyl acetate three times, and the combined organic phase was dried with anhydrous magnesium sulfate and distilled under reduced pressure. The resulting residue was subjected to silica gel column chromatography (eluent: ethyl acetate:hexane=1:5) to give the target compound (8.50 g, 90%).
Quantity
11.03 g
Type
reactant
Reaction Step One
Quantity
60.06 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
SE Lee, SJ Lee, CH Cheon - Synthesis, 2017 - thieme-connect.com
… Cyanide-catalyzed intramolecular imino-Stetter reaction of aldimines derived from methyl 2-aminocinnamate derivatives and 2-nitrobenzaldehyde provided 2-(2′-nitrophenyl)indole-3-…
Number of citations: 16 www.thieme-connect.com
E Park, J Jeon, CH Cheon - The Chemical Record, 2018 - Wiley Online Library
… In this case, methyl 2-amino-5-bromocinnamate (26 b-Br) was used instead of methyl 2-aminocinnamate (26 b). When aldimine 62 b, derived from methyl 2-amino-5-bromocinnamate (…
Number of citations: 13 onlinelibrary.wiley.com
H McNab, D Reed, ID Tipping, RG Tyas - Arkivoc, 2007 - arkat-usa.org
… Methyl 2-aminocinnamate 7 (0.92 g, 5 mmol) was added to 2,5-dimethoxytetrahydrofuran (0.68 g, 5 mmol) with glacial acetic acid (1 cm3) and heated under reflux for 20 min. The acetic …
Number of citations: 12 www.arkat-usa.org
DV Lenin - ijrar.com
… The synthetic strategy starts from methyl 2aminocinnamate derivatives and 2-nitrobenzaldehyde, which will provide 2-(2’-aminophenyl) indole-3acetic acid derivatives. These …
Number of citations: 2 www.ijrar.com
D Formenti, F Ferretti, F Ragaini - ChemCatChem, 2018 - Wiley Online Library
… In the cases of n-butyl formate, methyl formate, and benzyl formate, the main side product was represented by methyl 2-aminocinnamate. Its formation can be explained by Ru-mediated …
CB Ziegler Jr, RF Heck - The Journal of Organic Chemistry, 1978 - ACS Publications
… 4-Bromoaniline reacted with methyl acrylate with an 8:1 triphenylphosphine-palladium acetate catalyst to form (E)-methyl 2-aminocinnamate in only 4% yield, while the same reaction …
Number of citations: 348 pubs.acs.org
YJ Choe, HN Seo, SY Jung, H Rhim, J Kim… - Archiv der …, 2008 - Wiley Online Library
… phosphorane derivative 3 was directly prepared by the Appel's method (PPh3-C2CI6-Et3N reagent system) from methyl 2-aminocinnamate 2 [8], which was derived from commercially …
Number of citations: 7 onlinelibrary.wiley.com
MM Heravi, V Zadsirjan… - Asian Journal of …, 2020 - Wiley Online Library
The Stetter reaction is actually a special C−C bond forming reaction through a 1,4‐addition reaction in the presence of nucleophilic catalyst. It involves a reaction between aldehydes …
Number of citations: 40 onlinelibrary.wiley.com
SJ Park, SJ Park, MJ Lee, H Rhim, Y Kim… - Bioorganic & medicinal …, 2006 - Elsevier
… To a solution of methyl 2-aminocinnamate (2) (6.35 g, 35.8 mmol) in benzene (150 mL) was added phenyl or ethyl isocyanate (43.0 mmol) at room temperature, and the solution was …
Number of citations: 35 www.sciencedirect.com
JH Kim, HR Jeong, HB Yoon, SY Kim, HJ Kim… - Bioorganic & Medicinal …, 2017 - Elsevier
… The reaction mixture was stirred at rt for 3 h, further stirred at 100 C for 6 h, followed by an addition of a solution of methyl 2-aminocinnamate (2, 0.53 g, 3.01 mmol) in distilled toluene (…
Number of citations: 10 www.sciencedirect.com

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